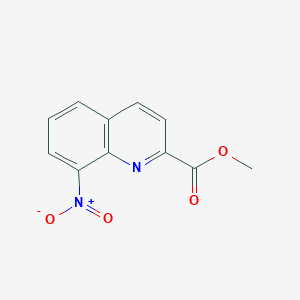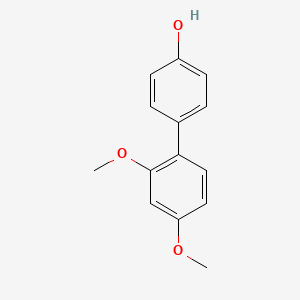
2-Chloro-5-(2,4-dichlorophenyl)phenol
Vue d'ensemble
Description
2-Chloro-5-(2,4-dichlorophenyl)phenol is a chemical compound with the molecular formula C12H7Cl3O. It is known for its antimicrobial properties and is commonly used in various consumer products such as cosmetics, detergents, and antiseptics .
Mécanisme D'action
Target of Action
Similar compounds like dichlorophen are known to exert activity against cestodes, protozoa, fungi, and bacteria .
Mode of Action
It’s worth noting that similar compounds like dichlorophen are known to act as antimicrobial agents .
Biochemical Pathways
Similar compounds have been shown to participate in various reactions such as suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,4-dichlorophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the reaction of 2,4-dichlorophenol with 2-chlorophenol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where phenol derivatives are treated with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(2,4-dichlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Quinones and chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Phenols with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2-Chloro-5-(2,4-dichlorophenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its antimicrobial properties and effects on bacterial and fungal growth.
Medicine: Investigated for its potential use as an antiseptic and disinfectant.
Industry: Utilized in the formulation of personal care products, such as shampoos, deodorants, and toothpaste.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of 2-Chloro-5-(2,4-dichlorophenyl)phenol.
2,3-Dichlorophenol: Another isomer with similar properties but different reactivity.
2,5-Dichlorophenol: Used in similar applications but with distinct chemical behavior.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties. Its effectiveness as a bacteriostat and preservative in various formulations sets it apart from other dichlorophenols .
Propriétés
IUPAC Name |
2-chloro-5-(2,4-dichlorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKBSRDGBIPMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686096 | |
| Record name | 2',4,4'-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227375-87-2 | |
| Record name | 2',4,4'-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dichloro-N'-[6-(trifluoromethyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B3059659.png)
![N'-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]benzohydrazide](/img/structure/B3059660.png)

![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide](/img/structure/B3059663.png)

![4-[(phenylamino)methyl]benzoic acid](/img/structure/B3059668.png)


![Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3059672.png)





